![molecular formula C13H19N3O3 B2819402 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid CAS No. 1178436-08-2](/img/structure/B2819402.png)
4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1178436-08-2 . It has a molecular weight of 265.31 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-{[2-(1H-pyrazol-1-yl)propanoyl]amino}cyclohexanecarboxylic acid . The InChI code is 1S/C13H19N3O3/c1-9(16-8-2-7-14-16)12(17)15-11-5-3-10(4-6-11)13(18)19/h2,7-11H,3-6H2,1H3,(H,15,17)(H,18,19) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用
Organic Synthesis and Chemical Reactions
One research focus involves the cyclization of related compounds to produce novel organic structures, which are precursors to more complex molecules. For example, cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in concentrated sulfuric acid yields 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, a process that demonstrates the utility of related cyclohexane structures in synthesizing densely packed cyclic compounds with potential pharmacological activities (Wilamowski et al., 1995).
Catalysis
Rhenium complexes containing pyrazole derivatives have been shown to catalyze the oxidation of ethane and cyclohexane, highlighting the potential of pyrazole-based compounds in catalytic processes. Such studies pave the way for developing more efficient catalysts for industrial chemical reactions, with implications for sustainable chemistry and environmental protection (Alegria et al., 2007).
Medicinal Chemistry
In medicinal chemistry, the synthesis and evaluation of derivatives of cyclohex-1-ene carboxylic acid, which bear structural resemblance to the compound , have been explored for their agonistic properties towards HCA receptors. This research contributes to our understanding of how modifications to the cyclohexane framework can influence biological activity, offering insights into the design of new therapeutic agents (Bobiļeva et al., 2014).
Antimicrobial and Anticancer Applications
Organometallic complexes with pyrazole and benzimidazole derivatives have been investigated for their potential anticancer activities. These studies exemplify the application of pyrazole-related compounds in developing new anticancer drugs, highlighting the role of such compounds in probing the biological mechanisms and therapeutic targets in cancer treatment (Stepanenko et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
作用機序
Mode of Action
Without specific target information, it’s challenging to detail the exact mode of action of this compound. The pyrazole moiety could potentially act as a hydrogen bond acceptor, while the cyclohexane and propanamido groups could contribute to hydrophobic interactions .
Biochemical Pathways
Compounds containing a pyrazole moiety have been associated with a variety of biological activities, suggesting that this compound could potentially affect multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The compound’s solubility and permeability, which can influence absorption and distribution, are also unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with targets .
特性
IUPAC Name |
4-(2-pyrazol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(16-8-2-7-14-16)12(17)15-11-5-3-10(4-6-11)13(18)19/h2,7-11H,3-6H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMGYAVEDVEHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
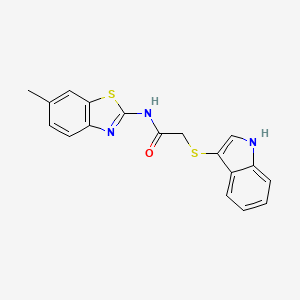
![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2819321.png)
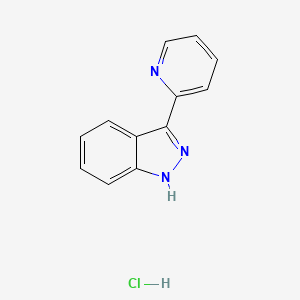
![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide](/img/structure/B2819323.png)
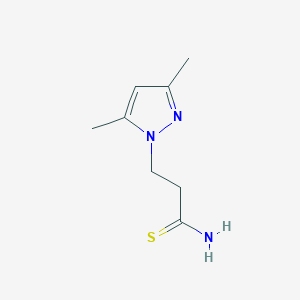
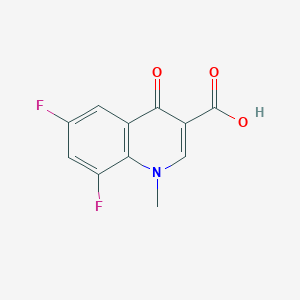
![6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2819330.png)
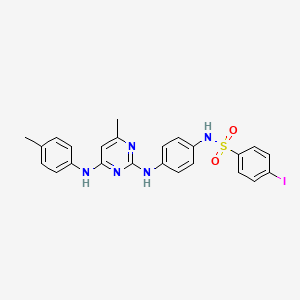
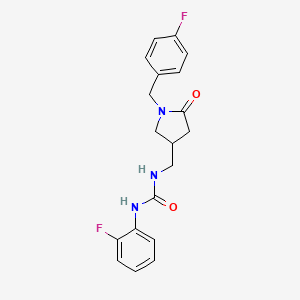

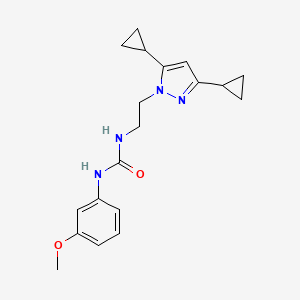
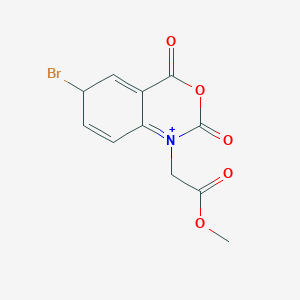
![4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane](/img/structure/B2819340.png)
![2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile](/img/structure/B2819341.png)
